α1-Adrenoceptor Antagonist Potency: Domesticine vs. Nantenine Derivatives and Boldine
In a direct head-to-head comparison of nine (±)-nantenine derivatives, (±)-domesticine exhibited the most powerful α1-adrenoceptor-blocking action. The pA2 value for (±)-domesticine was 8.06 ± 0.06, significantly exceeding that of its parent compound (±)-nantenine (pA2 = 7.03 ± 0.03), its N-demethylated analog (±)-nordomesticine (pA2 = 7.34 ± 0.03), and the reference aporphine antagonist (+)-boldine (pA2 = 6.91 ± 0.02) [1].
| Evidence Dimension | α1-adrenoceptor antagonist potency (pA2 value in rat thoracic aorta) |
|---|---|
| Target Compound Data | pA2 = 8.06 ± 0.06 |
| Comparator Or Baseline | (±)-Nantenine: pA2 = 7.03 ± 0.03; (±)-Nordomesticine: pA2 = 7.34 ± 0.03; (+)-Boldine: pA2 = 6.91 ± 0.02 |
| Quantified Difference | 10.7-fold higher affinity vs. nantenine; 5.2-fold vs. nordomesticine; 14.1-fold vs. boldine |
| Conditions | Rat thoracic aorta, phenylephrine-induced contraction assay |
Why This Matters
This quantitative potency ranking establishes (-)-domesticine as the preferred molecular scaffold for α1-adrenoceptor antagonist development among aporphine alkaloids, justifying its selection over nantenine or boldine for lead optimization programs.
- [1] Indra B, Matsunaga K, Hoshino O, Suzuki M, Ogasawara H, Ohizumi Y. Structure-activity relationship studies with (±)-nantenine derivatives for α1-adrenoceptor antagonist activity. European Journal of Pharmacology. 2002;437(3):173-178. View Source
